Homomangiferin Homomangiferin Homomangiferin belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. Xanthene is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring. Homomangiferin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, homomangiferin is primarily located in the cytoplasm. Outside of the human body, homomangiferin can be found in fruits. This makes homomangiferin a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 21794-66-1
VCID: VC21344530
InChI: InChI=1S/C20H20O11/c1-29-10-4-11-13(15(24)6-2-7(22)8(23)3-9(6)30-11)17(26)14(10)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1
SMILES: COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)C4C(C(C(C(O4)CO)O)O)O
Molecular Formula: C20H20O11
Molecular Weight: 436.4 g/mol

Homomangiferin

CAS No.: 21794-66-1

Cat. No.: VC21344530

Molecular Formula: C20H20O11

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

Homomangiferin - 21794-66-1

CAS No. 21794-66-1
Molecular Formula C20H20O11
Molecular Weight 436.4 g/mol
IUPAC Name 1,6,7-trihydroxy-3-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one
Standard InChI InChI=1S/C20H20O11/c1-29-10-4-11-13(15(24)6-2-7(22)8(23)3-9(6)30-11)17(26)14(10)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1
Standard InChI Key HDPSXKXQSOVYLL-UHFFFAOYSA-N
Isomeric SMILES COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
SMILES COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)C4C(C(C(C(O4)CO)O)O)O
Canonical SMILES COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)C4C(C(C(C(O4)CO)O)O)O
Melting Point 255-257°C

Chemical Structure and Properties

Molecular Identity and Classification

Homomangiferin belongs to the class of organic compounds known as xanthones, which are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9. The xanthene structure itself is a tricyclic compound comprising two benzene rings linearly fused through a pyran ring . Specifically, homomangiferin is classified as a C-glycosylated xanthone, with a glucose moiety attached via a C-glycosidic bond at position 2 of the xanthone core structure .

The full chemical name of homomangiferin is 1,6,7-trihydroxy-3-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one, indicating its complex structure with multiple functional groups . It is also known by several synonyms including 3-O-methylmangiferin and mangiferin, 3-O-methyl-, reflecting its relationship to mangiferin .

Structural Features

Homomangiferin's molecular formula is C₂₀H₂₀O₁₁, with a molecular weight of 436.4 g/mol . The compound features:

  • A xanthone core structure (tricyclic aromatic system)

  • Hydroxyl groups at positions 1, 6, and 7

  • A characteristic methoxy group at position 3 (differentiating it from mangiferin)

  • A glucose moiety attached at position 2 through a C-glycosidic bond

  • Multiple chiral centers within the glucose moiety

These structural features contribute to the compound's chemical reactivity, solubility profile, and biological activities. The presence of multiple hydroxyl groups contributes to its antioxidant potential, while the methoxy group at position 3 likely affects its lipophilicity and pharmacokinetic properties.

Physical and Chemical Properties

Homomangiferin possesses several key physicochemical properties that influence its behavior in biological systems, as detailed in Table 1.

Table 1: Physical and Chemical Properties of Homomangiferin

PropertyValue
Molecular FormulaC₂₀H₂₀O₁₁
Molecular Weight436.4 g/mol
Hydrogen Bond Donor Count7
Hydrogen Bond Acceptor Count11
Rotatable Bond Count3
XLogP3-AA0
Exact Mass436.10056145 Da
CAS Number21794-66-1

The compound exhibits moderate hydrophilicity as indicated by its XLogP3-AA value of 0 . The presence of 7 hydrogen bond donors and 11 hydrogen bond acceptors suggests significant potential for molecular interactions with biological targets, while the limited number of rotatable bonds (3) indicates a relatively rigid structure .

Natural Occurrence and Sources

Distribution in Plant Kingdom

Homomangiferin has been primarily detected in Mangifera indica (mango), particularly in the fruit's pulp, peel, seed, bark, and leaves . Unlike mangiferin, which is widely distributed across multiple plant families including Anacardiaceae, Gentianaceae, and Iridaceae, homomangiferin appears to have a more limited distribution in nature, or at least has been less extensively documented .

The compound has been reported in Mangifera indica with data available, though quantitative analyses of its concentration in different plant parts and across different species remain limited . This restricted documentation may reflect either genuine limited distribution or simply insufficient research attention compared to the more extensively studied mangiferin.

Synthesis Methods

Total Chemical Synthesis

Several approaches have been developed for the total synthesis of homomangiferin, showcasing advanced methods in carbohydrate chemistry and heterocyclic synthesis. Two primary synthetic strategies have been reported in the literature.

Lewis Acid-Catalyzed C-Glycosylation

One approach involves a stereoselective Lewis acid-promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate, followed by a highly regioselective base-induced cyclization to construct the core xanthone skeleton . This method enables the controlled formation of the C-glycosidic bond with the desired stereochemistry, which is crucial for the biological activity of the compound.

The synthesis proceeds through several key steps:

  • Protection of glucose hydroxyl groups with benzyl protecting groups

  • Formation of the activated glucopyranosyl acetate

  • C-glycosylation with protected phloroglucinol

  • Cyclization to form the xanthone core structure

  • Selective methylation to introduce the methoxy group at position 3

  • Deprotection to yield the final homomangiferin product

Alternative Synthetic Route

An alternative synthetic approach utilizes C-glycosylation of a xanthene derivative with perbenzylglucopyranosyl N-phenyltrifluoroacetimidate . This method, developed in 2010, offers an efficient route to homomangiferin and related compounds like mangiferin and isomangiferin.

The total synthesis of homomangiferin represents a significant achievement in natural product synthesis, demonstrating the application of modern synthetic methodologies to access complex natural products with potential therapeutic value .

Challenges in Synthesis and Purification

The synthesis of homomangiferin presents several challenges, including:

  • Controlling the stereochemistry of the C-glycosidic bond

  • Achieving regioselective cyclization to form the xanthone core

  • Selective functionalization of the aromatic rings

  • Efficient deprotection of the glycosyl moiety without affecting sensitive functional groups

These challenges have been addressed through careful selection of protecting groups, reaction conditions, and purification strategies, resulting in viable synthetic routes to this complex natural product.

Comparative Analysis with Related Compounds

Comparison with Mangiferin

Understanding homomangiferin in relation to mangiferin provides valuable context for assessing its unique properties and potential advantages. Table 2 presents a comparison between these structurally related compounds.

Table 2: Comparative Analysis of Homomangiferin and Mangiferin

PropertyHomomangiferinMangiferin
Molecular FormulaC₂₀H₂₀O₁₁C₁₉H₁₈O₁₁
Molecular Weight436.4 g/mol422.3 g/mol
Structural Difference3-O-methyl derivativeParent compound with hydroxyl at position 3
Natural OccurrenceLimited reported sources, primarily in Mangifera indicaWidely distributed in multiple plant families
Research StatusLimited studiesExtensively studied with numerous publications

The primary structural difference between these compounds is the methoxy group at position 3 in homomangiferin, which replaces a hydroxyl group in mangiferin. This modification could potentially affect:

These differences might translate to distinct therapeutic profiles, potentially making homomangiferin more suitable for certain applications compared to mangiferin.

Relationship to Other Xanthone C-Glycosides

Homomangiferin belongs to a larger family of xanthone C-glycosides that includes isomangiferin and neomangiferin, which differ in the position of certain functional groups . These related compounds share the core xanthone-C-glycoside structure but vary in the pattern of hydroxylation and methylation.

A comprehensive understanding of the structure-activity relationships within this family could provide valuable insights for the rational design of improved therapeutic agents based on the xanthone C-glycoside scaffold.

Research Challenges and Future Directions

Current Research Limitations

Several factors have limited comprehensive research on homomangiferin:

  • Relatively low natural abundance compared to mangiferin

  • Challenges in isolation and purification from natural sources

  • Complex structure requiring sophisticated synthetic approaches

  • Limited commercial availability for widespread research

  • Research focus on the more abundant and better-known mangiferin

These limitations have resulted in fewer dedicated studies on homomangiferin compared to mangiferin, creating significant knowledge gaps in our understanding of its properties and potential applications.

Future Research Opportunities

Several key areas for future research on homomangiferin can be identified:

  • Comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion

  • Detailed investigation of its mechanisms of action at the molecular and cellular levels

  • Comparative studies with mangiferin to identify unique properties and potential advantages

  • Exploration of potential synergistic effects with other bioactive compounds

  • Development of improved formulations to enhance bioavailability

  • Clinical studies to evaluate safety and efficacy for specific therapeutic applications

Analytical and Computational Approaches

Advanced analytical techniques such as high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography could provide deeper insights into the structural properties of homomangiferin and its interactions with biological targets.

Similarly, computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies could help predict and understand the biological activities of homomangiferin, guiding experimental research in the most promising directions.

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